

The Discovery and Development of RO2959 Monohydrochloride: A Technical Whitepaper

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Compound of Interest

Compound Name: RO2959 monohydrochloride

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Abstract

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, most notably T lymphocytes. By targeting the Orai1/STIM1 channel complex, RO2959 effectively blocks the sustained intracellular calcium signaling essential for T-cell activation, proliferation, and cytokine production. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro characterization of **RO2959 monohydrochloride**, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and experimental investigation.

Introduction

The influx of extracellular calcium is a fundamental signaling mechanism in a multitude of cellular processes. In non-excitable cells, such as lymphocytes, store-operated calcium entry (SOCE) is the primary pathway for replenishing intracellular calcium stores and generating sustained calcium signals. The CRAC channel, formed by the interaction of the endoplasmic reticulum calcium sensor STIM1 and the plasma membrane pore-forming subunit Orai1, is the principal channel responsible for SOCE. Dysregulation of CRAC channel activity is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.

RO2959 has emerged as a selective and potent small molecule inhibitor of this channel, demonstrating significant potential for modulating immune responses.

Discovery and Synthesis

The discovery of RO2959, chemically known as 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide, was the result of a targeted effort to identify novel CRAC channel inhibitors. The synthesis of RO2959 is detailed in patent literature, specifically in patent WO2009016087 A1, assigned to Hoffmann-La Roche. The monohydrochloride salt is a stable and biologically active form of the compound.

Synthesis of RO2959 Monohydrochloride

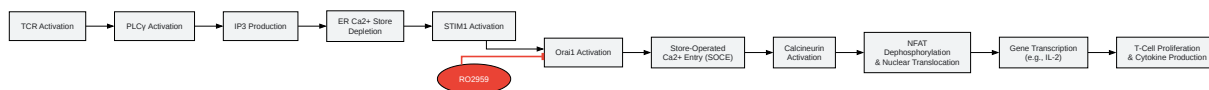
The synthesis of RO2959 involves a multi-step process culminating in the formation of the final benzamide compound. The key steps, as outlined in the patent, typically involve the construction of the substituted pyrazine core, followed by the introduction of the tetrahydropyridine-thiazole moiety and a final amidation reaction with 2,6-difluorobenzoyl chloride. The resulting free base is then treated with hydrochloric acid to yield the stable monohydrochloride salt.

Mechanism of Action

RO2959 exerts its biological effects through the selective inhibition of the CRAC channel. Upon depletion of intracellular calcium stores, STIM1 proteins in the endoplasmic reticulum aggregate and translocate to the plasma membrane, where they interact with and activate Orai1 channels, leading to an influx of calcium. RO2959 is a potent blocker of this SOCE mediated by the Orai1/STIM1 channels.^{[1][2]} This inhibition of calcium influx prevents the activation of downstream signaling pathways that are dependent on sustained intracellular calcium levels, such as the calcineurin-NFAT pathway, which is crucial for the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by RO2959.



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Mechanism of Action of RO2959

Quantitative Data

The inhibitory potency of RO2959 has been quantified in various in vitro assays. The following table summarizes the key IC50 values reported for RO2959.

Target/Process	Cell Line/System	IC50 Value	Reference
CRAC Channel Current (ICRAC)	RBL-2H3 cells	402 nM	[1] [2]
Store-Operated Calcium Entry (SOCE)	CHO cells stably expressing human Orai1 and Stim1	25 nM	[1] [2]
Store-Operated Calcium Entry (SOCE)	Activated CD4+ T lymphocytes	265 nM	[1] [2]
Orai1 Channel	CHO cells overexpressing STIM1 and Orai1	25 nM	[3]
Orai3 Channel	CHO cells overexpressing STIM1 and Orai3	530 nM	[1] [2] [3]

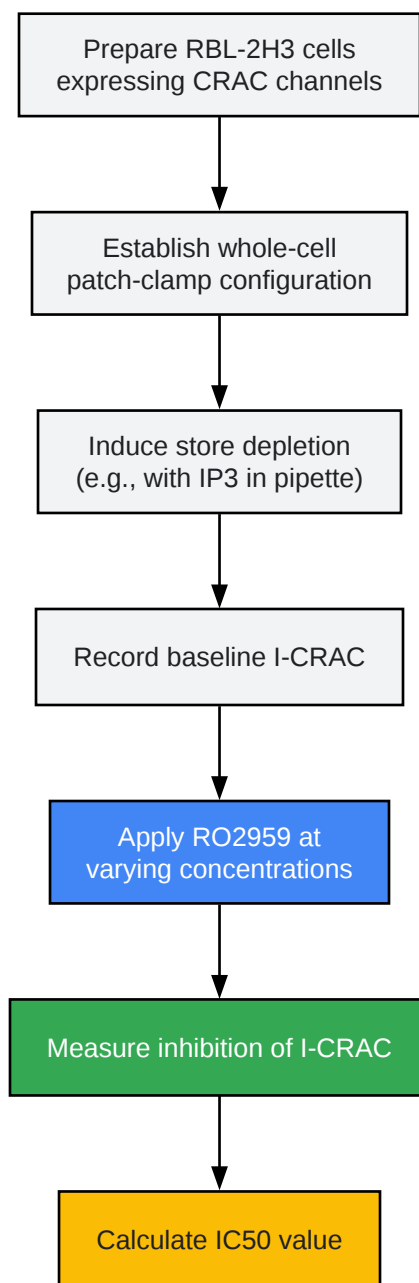
Experimental Protocols

The characterization of RO2959 involved a series of key in vitro experiments. The following sections provide detailed methodologies for these assays, based on the primary literature.

Electrophysiological Measurement of CRAC Channel Current (ICRAC)

This protocol describes the whole-cell patch-clamp technique used to directly measure the current flowing through CRAC channels.

Experimental Workflow:



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Electrophysiology Workflow for I_{CRAC} Measurement

Methodology:

- Cell Culture: RBL-2H3 cells are cultured under standard conditions.
- Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes have a resistance of 3-5 M Ω .

- **Solutions:** The intracellular pipette solution contains a high concentration of a calcium chelator (e.g., BAPTA) and inositol 1,4,5-trisphosphate (IP3) to induce store depletion. The extracellular bath solution is a standard Ringer's solution containing 10-20 mM Ca^{2+} .
- **Recording:** Cells are voltage-clamped at a holding potential of 0 mV. ICRAC is elicited by voltage ramps from -100 mV to +100 mV.
- **Drug Application:** After establishing a stable baseline ICRAC, RO2959 is perfused into the bath at various concentrations.
- **Data Analysis:** The inhibition of the inward current at -80 mV is measured, and the IC_{50} value is determined by fitting the concentration-response data to a Hill equation.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This protocol details the use of fluorescent calcium indicators to measure the influx of calcium through SOCE.

Methodology:

- **Cell Preparation:** CD4^{+} T cells are isolated from peripheral blood mononuclear cells (PBMCs) and loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.
- **Calcium Measurement:** The fluorescence of the dye is measured using a fluorescence microscope or a plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
- **Store Depletion:** Cells are initially placed in a calcium-free buffer. Store depletion is induced by the addition of thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump, or by T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.
- **SOCE Induction:** After store depletion, calcium is added back to the extracellular solution to a final concentration of 1-2 mM, and the subsequent increase in intracellular calcium due to SOCE is recorded.

- **Inhibition Assay:** RO2959 is pre-incubated with the cells at various concentrations before the induction of store depletion.
- **Data Analysis:** The inhibitory effect of RO2959 on the peak or integrated calcium influx is quantified, and the IC50 is calculated.

T-Cell Proliferation Assay

This protocol describes the measurement of T-cell proliferation in response to stimulation and its inhibition by RO2959.

Methodology:

- **T-Cell Isolation:** Human CD4+ T cells are isolated from PBMCs.
- **Labeling:** T cells are labeled with a fluorescent dye that is diluted with each cell division, such as carboxyfluorescein succinimidyl ester (CFSE).
- **Stimulation:** Labeled T cells are cultured in 96-well plates coated with anti-CD3 antibody and with soluble anti-CD28 antibody to stimulate T-cell activation and proliferation.
- **Treatment:** RO2959 is added to the cell cultures at a range of concentrations at the time of stimulation.
- **Incubation:** The cells are incubated for 3-5 days to allow for proliferation.
- **Analysis:** The proliferation of T cells is assessed by flow cytometry, where the dilution of the CFSE dye is measured. The percentage of proliferating cells is determined, and the inhibitory effect of RO2959 is calculated.

Cytokine Production Assay

This protocol details the measurement of cytokine production by stimulated T cells and its inhibition by RO2959.

Methodology:

- **T-Cell Stimulation:** Human CD4+ T cells are stimulated as described in the T-cell proliferation assay.
- **Treatment:** RO2959 is added to the cultures at various concentrations.
- **Supernatant Collection:** After 24-48 hours of incubation, the cell culture supernatants are collected.
- **Cytokine Measurement:** The concentration of cytokines, such as IL-2, in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
- **Data Analysis:** The inhibition of cytokine production by RO2959 is quantified, and the IC50 value is determined.

Preclinical and Clinical Development Status

As of the latest available information, there is no public record of **RO2959 monohydrochloride** entering formal preclinical toxicology studies required for an Investigational New Drug (IND) application, nor are there any registered clinical trials for this compound in major clinical trial registries. The development of RO2959 appears to have been discontinued at the in vitro or early preclinical stage.

Conclusion

RO2959 monohydrochloride is a well-characterized, potent, and selective inhibitor of the CRAC channel. Its ability to effectively block store-operated calcium entry in T lymphocytes translates to a robust inhibition of T-cell activation, proliferation, and cytokine production in vitro. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers in the fields of immunology, ion channel pharmacology, and drug discovery who are interested in the modulation of CRAC channels for therapeutic purposes. While the clinical development of **RO2959 monohydrochloride** has not been pursued, the compound remains a valuable tool for the investigation of the physiological and pathological roles of SOCE.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. US11439639B2 - Pyrazine-containing compound - Google Patents [patents.google.com]
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